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molecular formula C11H13IN2O2 B8297922 N-(3-iodophenyl)morpholine-4-carboxamide

N-(3-iodophenyl)morpholine-4-carboxamide

Cat. No. B8297922
M. Wt: 332.14 g/mol
InChI Key: FUGCPXFGBWETDR-UHFFFAOYSA-N
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Patent
US07592363B2

Procedure details

A solution of 3-iodophenylisocyanate (0.1 g, 0.41 mmol) and morpholine (0.04 mL, 0.45 mmol) in 2 mL dioxane were heated at 100° C. overnight. The solvent was evaporated and the resulting product was used without purification.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([N:8]=[C:9]=[O:10])[CH:5]=[CH:6][CH:7]=1.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1>O1CCOCC1>[I:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[O:10])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
IC=1C=C(C=CC1)N=C=O
Name
Quantity
0.04 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting product was used without purification

Outcomes

Product
Name
Type
Smiles
IC=1C=C(C=CC1)NC(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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